REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13]C)=[O:12])[CH:9]=2)[CH:4]=[CH:3]1.[OH-].[Na+]>CO.C1COCC1.O>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=[O:12])[CH:9]=2)[CH:4]=[CH:3]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1.24 mmol
|
Type
|
reactant
|
Smiles
|
CN1C=CC2=CC=C(C=C12)C(=O)OC
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methanol THF water
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a precipitate which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=CC=C(C=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 248.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |